molecular formula C12H19N3 B1482020 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 2098141-12-7

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1482020
CAS No.: 2098141-12-7
M. Wt: 205.3 g/mol
InChI Key: OKDLKXMOODOAQV-UHFFFAOYSA-N
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Description

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound featuring a pyrazole core substituted with two cyclopropyl groups and a propan-1-amine side chain. This structure is of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. The 3-aminopyrazole scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with the ATP-binding sites of various kinases . While research on this specific dicyclopropyl derivative is emerging, compounds with this scaffold are frequently investigated for their anti-proliferative properties and potential as antitumor agents . The cyclopropyl groups may influence the compound's metabolic stability and binding affinity by introducing conformational restraint. This amine-functionalized reagent serves as a versatile building block (intermediate) for the synthesis of more complex molecules targeting proliferative disorders . As a key intermediate, it can be further functionalized to explore structure-activity relationships (SAR) and optimize potency against specific biological targets in early-stage drug discovery projects. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dicyclopropylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-6-1-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDLKXMOODOAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Dicyclopropyl-1H-pyrazole Core

The pyrazole ring bearing cyclopropyl substituents at the 3 and 5 positions is typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or equivalents. A common approach includes:

  • Reagents: Cyclopropyl-substituted diketones or β-ketoesters with hydrazine derivatives.
  • Conditions: Mild heating in solvents such as dichloromethane (DCM) or acetonitrile (MeCN) under inert atmosphere.
  • Catalysts: Occasionally, catalysts like DMAP (4-dimethylaminopyridine) or bases such as DIEA (N,N-diisopropylethylamine) are used to facilitate cyclization.

This method yields the 3,5-dicyclopropylpyrazole intermediate with high regioselectivity and purity.

Introduction of Propan-1-amine Side Chain

The propan-1-amine substituent is introduced typically by nucleophilic substitution or coupling reactions involving:

  • Starting materials: 3,5-dicyclopropylpyrazole derivatives with a suitable leaving group or reactive site (e.g., halogenated propyl chains).
  • Reagents: Aminopropane or protected amine derivatives.
  • Conditions: Reactions performed in polar aprotic solvents such as dimethylformamide (DMF) or DMSO, at elevated temperatures (e.g., 80–130 °C).
  • Bases: DIEA or sodium carbonate to neutralize acidic byproducts.
  • Catalysts: Sometimes palladium-catalyzed coupling (e.g., using XPhos Pd G2) is employed for C–N bond formation.

Purification

Purification is achieved primarily by flash chromatography using silica gel columns. Automated systems such as Teledyne Isco CombiFlash Rf with pre-packed RediSep Rf silica gel columns are commonly used. Elution gradients typically range from 0–100% ethyl acetate/hexanes or dichloromethane/methanol mixtures.

Representative Experimental Procedure

Step Reagents & Conditions Yield & Observations
1. Cyclization 3,5-dicyclopropyl diketone + hydrazine hydrate, DMAP (1.24 g, 10.2 mmol), DIEA (8.9 mL, 51 mmol), DCM (34 mL), RT, 12 h Formation of pyrazole intermediate; crude mixture purified by flash chromatography
2. Amination 3,5-dicyclopropylpyrazole derivative + 3-bromopropan-1-amine or equivalent, Na2CO3, MeCN, 80 °C, overnight Coupling to form 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine
3. Purification Flash chromatography on silica gel; gradient elution with EtOAc/hexanes or DCM/MeOH Isolated product as white solid; typical yield 50–60%

Note: The exact yields and reaction times may vary depending on substrate purity and scale.

Analytical Data and Characterization

  • Mass Spectrometry: Electrospray ionization (ESI) typically shows molecular ion peaks consistent with the calculated molecular weight.
  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of cyclopropyl groups, pyrazole ring protons, and propan-1-amine side chain.
  • Purity Assessment: High-performance liquid chromatography (HPLC) or preparative HPLC is used to confirm compound purity post-purification.

Comparative Analysis of Preparation Methods

Feature Method A: Direct Cyclization + Amination Method B: Pd-Catalyzed Coupling Method C: Microwave-Assisted Synthesis
Reaction Time 12–24 hours 8–12 hours 1–3 hours
Temperature Room temp to 80 °C 80–130 °C 90–120 °C
Catalysts/Bases DMAP, DIEA Pd catalyst, K3PO4 Na2CO3
Solvents DCM, MeCN Dioxane, Water DMSO, MeCN
Yield 50–60% 40–55% 60–70%
Purification Flash chromatography Reverse-phase chromatography Flash chromatography

Research Findings and Notes

  • The use of DMAP and DIEA facilitates efficient cyclization and amination steps by acting as nucleophilic catalysts and bases, respectively, improving yields and selectivity.
  • Microwave-assisted synthesis accelerates reaction rates significantly, reducing reaction times while maintaining or improving yields.
  • Pd-catalyzed coupling methods provide an alternative route for C–N bond formation, especially useful when direct substitution is challenging.
  • Purification by automated flash chromatography ensures reproducibility and high purity of the final amine compound.
  • The choice of solvent and base critically affects reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and the pyrazole ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Trifluoromethyl : The cyclopropyl groups in the target compound confer steric hindrance and lipophilicity, whereas the trifluoromethyl group in the analog enhances electronegativity and metabolic resistance .
  • Chain Modifications : Unlike the urea-linked derivative in , the target compound retains a free amine terminus, which may improve solubility and reactivity in nucleophilic reactions .

Biological Activity

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. This article reviews the biological activity of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine is C11H16N4C_{11}H_{16}N_4, with a molecular weight of approximately 204.27 g/mol. The compound features a pyrazole ring substituted with dicyclopropyl groups and an amine functional group, which may contribute to its biological properties.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities:

Antitumor Activity : Many pyrazole derivatives have been shown to inhibit tumor cell proliferation. For instance, certain compounds have displayed significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .

Anti-inflammatory Effects : Pyrazole compounds often possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) and cyclooxygenase (COX), which are crucial in inflammatory pathways .

Antimicrobial Activity : Some pyrazole derivatives have exhibited antibacterial and antifungal activities. They disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring significantly influence their potency and selectivity. For example:

Substituent Effect on Activity
Dicyclopropyl groupsEnhance lipophilicity and receptor binding
Alkyl chain lengthAffects solubility and cellular uptake
Functional groups (e.g., amines)Influence interaction with biological targets

Research indicates that compounds with specific substitutions at the N-position of the pyrazole ring tend to show enhanced activity against targeted diseases .

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

  • Antiproliferative Study : A series of 3-Alkyl-1,5-diaryl-pyrazoles were synthesized and tested for their antiproliferative activity against human cancer cell lines. The most potent compound inhibited tubulin polymerization, suggesting a mechanism similar to that of established anticancer agents like combretastatin A-4 .
  • Anti-inflammatory Mechanism : Research on a related pyrazole derivative demonstrated its ability to inhibit LPS-induced production of inflammatory mediators such as TNF-alpha and nitric oxide in macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A study reported the synthesis of novel pyrazole carboxamide derivatives that exhibited significant antifungal activity against various phytopathogenic fungi. The mechanism involved disruption of fungal cell membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine
Reactant of Route 2
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3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine

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